1-Chloro-4-(1-ethynylcyclobutyl)benzene
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Overview
Description
1-Chloro-4-(1-ethynylcyclobutyl)benzene is an organic compound with the molecular formula C12H11Cl It is a derivative of benzene, featuring a chlorine atom and an ethynylcyclobutyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-(1-ethynylcyclobutyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as 1-chlorobenzene and ethynylcyclobutane.
Reaction Conditions: The reaction conditions often include the use of catalysts like palladium or copper, which facilitate the coupling reactions.
Chemical Reactions Analysis
1-Chloro-4-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation or reduction reactions, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(1-ethynylcyclobutyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1-ethynylcyclobutyl)benzene involves its interactions with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution . These reactions are facilitated by the presence of the chlorine atom, which can stabilize intermediates through electron-withdrawing effects .
Comparison with Similar Compounds
1-Chloro-4-(1-ethynylcyclobutyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Chloro-4-(phenylethynyl)benzene: This compound features a phenyl group instead of a cyclobutyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C12H11Cl |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-4-(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H11Cl/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |
InChI Key |
HYJZYFRIKBSIKR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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